Cas no 1805739-74-5 (2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)

2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one is a specialized organic compound featuring a brominated ketone moiety adjacent to a substituted phenyl ring with ethoxy and mercapto functional groups. Its unique structure makes it valuable as an intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and a thiol group enhances its reactivity, enabling selective transformations such as nucleophilic substitutions or cross-coupling reactions. The ethoxy substituent further modulates its electronic properties, offering versatility in fine-tuning synthetic pathways. This compound is suited for applications requiring precise functional group manipulation under controlled conditions.
2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one structure
1805739-74-5 structure
Product name:2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one
CAS No:1805739-74-5
MF:C11H13BrO2S
Molecular Weight:289.188721418381
CID:4793011

2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one
    • インチ: 1S/C11H13BrO2S/c1-3-14-10-6-8(15)4-5-9(10)11(13)7(2)12/h4-7,15H,3H2,1-2H3
    • InChIKey: ONDMIHCSERCALX-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC(=CC=1OCC)S)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 27.3

2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013022273-250mg
2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one
1805739-74-5 97%
250mg
499.20 USD 2021-05-31
Alichem
A013022273-500mg
2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one
1805739-74-5 97%
500mg
831.30 USD 2021-05-31
Alichem
A013022273-1g
2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one
1805739-74-5 97%
1g
1,564.50 USD 2021-05-31

2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one 関連文献

2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-oneに関する追加情報

Professional Introduction to 2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one (CAS No. 1805739-74-5)

2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one (CAS No. 1805739-74-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural and functional properties. This compound, featuring a brominated ketone moiety linked to an ethoxy-substituted phenyl ring with a thiol group, presents a versatile scaffold for the development of novel bioactive molecules.

The structural configuration of 2-bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one makes it an intriguing candidate for further chemical manipulation and derivatization. The presence of both bromine and thiol functionalities allows for diverse reaction pathways, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. These reactivities are particularly valuable in the synthesis of complex heterocyclic compounds, which are prevalent in many modern pharmaceuticals.

In recent years, there has been a growing interest in exploring the potential of 2-bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one in medicinal chemistry. Its structural features suggest applications in the design of inhibitors targeting various biological pathways. For instance, the thiol group can interact with cysteine residues in enzymes, potentially modulating their activity. This has led to investigations into its role as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory diseases.

Moreover, the ethoxy-substituted phenyl ring adds another layer of complexity to this compound, enabling further functionalization through etherification or aromatic substitutions. Such modifications can enhance binding affinity and selectivity when designing small-molecule drugs. Current research is exploring its utility in developing novel antiviral agents, where the bromine atom can serve as a handle for introducing additional pharmacophores via palladium-catalyzed cross-coupling reactions.

The synthesis of 2-bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the bromination of an appropriate ketone precursor followed by selective functionalization at the aromatic ring. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing waste and improving yields.

Recent studies have also examined the spectroscopic and computational properties of 2-bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one, providing insights into its electronic structure and reactivity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and density functional theory (DFT) calculations have been employed to elucidate its molecular interactions and potential applications in drug design.

The pharmaceutical industry is increasingly leveraging compounds like 2-bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one due to their versatility in medicinal chemistry applications. Researchers are exploring its potential as an intermediate in the synthesis of protease inhibitors, which are essential in treating conditions such as HIV/AIDS and hepatitis C. The ability to modify both the aromatic and aliphatic portions of this molecule allows for fine-tuning of pharmacokinetic properties, including solubility and metabolic stability.

Another area of interest is the use of 2-bromo-1-(2-ethoxy-4-methylthiophenyl)propanone derivatives in materials science, particularly in the development of organic semiconductors and luminescent materials. The conjugated system provided by the phenyl ring enhances electron delocalization, making it suitable for optoelectronic applications. Ongoing research aims to optimize its properties for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

The safety profile of CAS No 1805739 74 5 is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, particularly when exposed to light or moisture.

In conclusion,2-Bromo-l-(alpha-ethoxy-o-methylthiophenyl)-alpha-bromoketone (CAS No 1805739 74 5) represents a promising scaffold with diverse applications across pharmaceuticals and materials science. Its unique structural features enable innovative synthetic strategies and functionalization pathways, making it a valuable building block for drug discovery efforts aimed at addressing unmet medical needs.

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